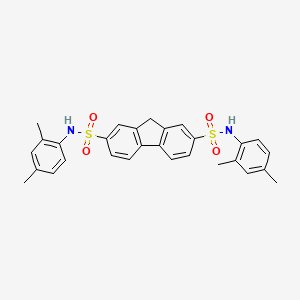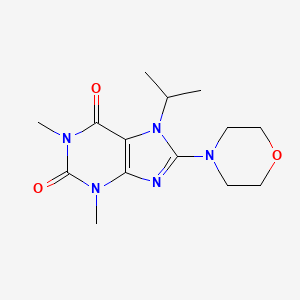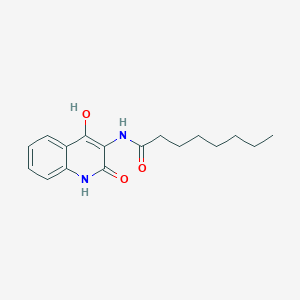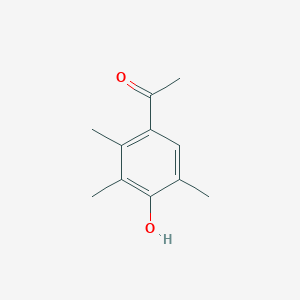![molecular formula C18H16Br2N4O2 B11978788 3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11978788.png)
3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a benzylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE typically involves multiple steps:
Formation of Benzimidazole: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Hydrazide Formation: The hydrazide group is introduced by reacting the benzimidazole derivative with hydrazine hydrate.
Benzylidene Bridge Formation: The final step involves the condensation of the hydrazide derivative with 3,5-dibromo-2-hydroxybenzaldehyde under acidic or basic conditions to form the benzylidene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the benzylidene bridge, converting it to a more saturated form.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzylidene bridge.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Biologically, it has shown promise as an antimicrobial agent, with studies indicating activity against a range of bacterial and fungal pathogens.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents, with some showing cytotoxic activity against cancer cell lines.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.
Mecanismo De Acción
The mechanism by which 3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE exerts its effects is multifaceted:
Molecular Targets: It can interact with DNA, proteins, and enzymes, disrupting their normal function.
Pathways Involved: The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole share the benzimidazole core.
Hydrazide Derivatives: Compounds such as isoniazid (used in tuberculosis treatment) feature the hydrazide group.
Benzylidene Derivatives: Compounds like benzylideneacetone have a similar benzylidene bridge.
Uniqueness
What sets 3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE apart is its combination of these three functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H16Br2N4O2 |
|---|---|
Peso molecular |
480.2 g/mol |
Nombre IUPAC |
3-(benzimidazol-1-yl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C18H16Br2N4O2/c1-11(9-24-10-21-15-4-2-3-5-16(15)24)18(26)23-22-8-12-6-13(19)7-14(20)17(12)25/h2-8,10-11,25H,9H2,1H3,(H,23,26)/b22-8+ |
Clave InChI |
DACZQMVLDVTJLF-GZIVZEMBSA-N |
SMILES isomérico |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
SMILES canónico |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11978718.png)
![1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11978720.png)
![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-2,6-bis[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11978747.png)


![ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978760.png)


![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11978773.png)
![3-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11978781.png)
![9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978792.png)
![N-[2,2,2-tribromo-1-(cyclohexylamino)ethyl]benzamide](/img/structure/B11978795.png)
